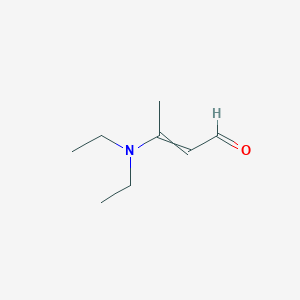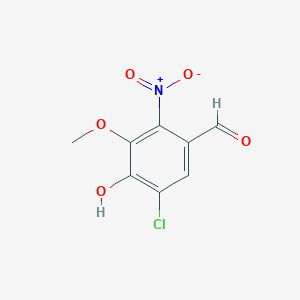![molecular formula C18H26N4O2 B14492152 Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- CAS No. 63969-43-7](/img/structure/B14492152.png)
Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- is a complex organic compound characterized by its unique structure, which includes two ethanol groups connected by a 1,2-ethanediyl bridge, with each ethanol group further bonded to a 4-aminophenyl imino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- typically involves the reaction of 4-aminobenzaldehyde with ethylenediamine in the presence of ethanol. The reaction proceeds through a condensation mechanism, forming the imine bonds between the amino groups of ethylenediamine and the aldehyde groups of 4-aminobenzaldehyde. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- can undergo oxidation reactions, particularly at the ethanol groups, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The imine bonds in the compound can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学的研究の応用
Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The imine bonds and aromatic rings in the compound allow it to participate in various chemical reactions, contributing to its diverse range of activities.
類似化合物との比較
Ethanol, 2,2’-[1,2-ethanediylbis[(4-hydroxyphenyl)imino]]bis-: Similar structure but with hydroxy groups instead of amino groups.
Ethanol, 2,2’-[1,2-ethanediylbis[(4-methylphenyl)imino]]bis-: Similar structure but with methyl groups instead of amino groups.
Uniqueness: Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- is unique due to the presence of amino groups, which impart distinct chemical reactivity and potential biological activity
特性
CAS番号 |
63969-43-7 |
|---|---|
分子式 |
C18H26N4O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
2-[4-amino-N-[2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H26N4O2/c19-15-1-5-17(6-2-15)21(11-13-23)9-10-22(12-14-24)18-7-3-16(20)4-8-18/h1-8,23-24H,9-14,19-20H2 |
InChIキー |
FLCAOAGLACNSPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N(CCN(CCO)C2=CC=C(C=C2)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
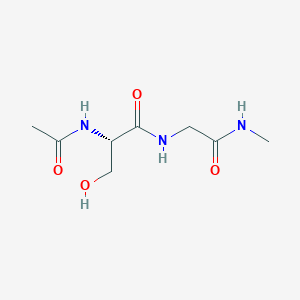
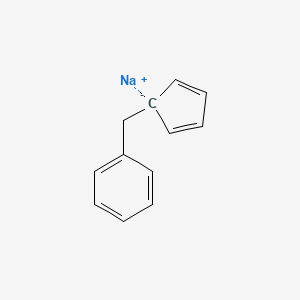
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
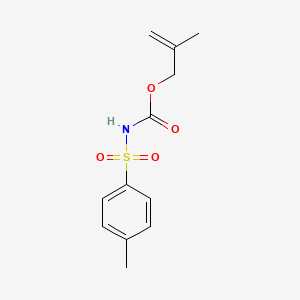

![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
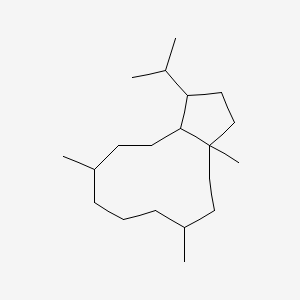
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
